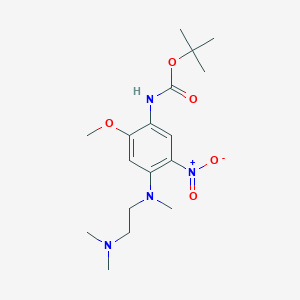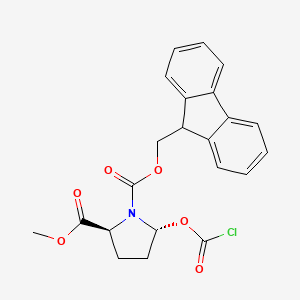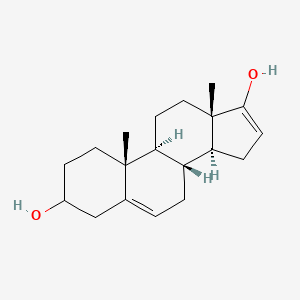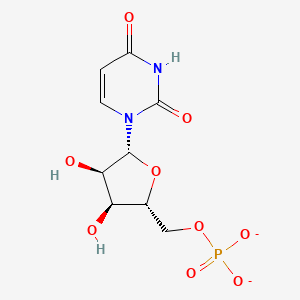
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its reactivity and functionality in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate typically involves multiple steps, including acylation, nucleophilic substitution, and reduction. One common method starts with the commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthetic route includes the following steps :
Acylation: The initial step involves the acylation of 4-fluoro-2-methoxy-5-nitroaniline to introduce the tert-butyl carbamate group.
Nucleophilic Substitution: This step involves the substitution of the nitro group with a dimethylaminoethyl group.
Reduction: The final step includes the reduction of the nitro group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of amines, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
科学的研究の応用
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate is an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), which is used in cancer treatment . Its applications extend to:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific diseases.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of its use .
類似化合物との比較
Similar Compounds
Tert-butyl (4-ethynylphenyl)carbamate: A derivative of carbamate with applications in organic synthesis.
Tert-butyl N-(2-aminoethyl)carbamate: Used in the synthesis of N-Boc-protected anilines.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides:
Uniqueness
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate stands out due to its specific structural features, which confer unique reactivity and functionality. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of biologically active compounds highlight its significance in scientific research and industrial applications.
特性
分子式 |
C17H28N4O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
tert-butyl N-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-nitrophenyl]carbamate |
InChI |
InChI=1S/C17H28N4O5/c1-17(2,3)26-16(22)18-12-10-14(21(23)24)13(11-15(12)25-7)20(6)9-8-19(4)5/h10-11H,8-9H2,1-7H3,(H,18,22) |
InChIキー |
GPEOSDIKTVSDHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)N(C)CCN(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)

![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)




![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)

![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)
